6a-Hydroxymedicarpin
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Overview
Description
Mechanism of Action
6a-Hydroxymedicarpin, also known as 3,6a-Dihydroxy-9-methoxypterocarpan, is a monoterpenoid indole alkaloid . This compound can be isolated from Ochrosia elliptica .
Target of Action
It is known to exhibit anticancer activity , suggesting it may interact with targets involved in cell proliferation and survival.
Mode of Action
Given its anticancer activity , it is likely that it interacts with its targets to inhibit cell growth or induce apoptosis in cancer cells.
Biochemical Pathways
Based on its anticancer activity , it may influence pathways related to cell cycle regulation, apoptosis, and signal transduction.
Result of Action
This compound has been reported to have anticancer activity . This suggests that the compound’s action at the molecular and cellular level may result in the inhibition of cancer cell growth or the induction of cancer cell death.
Biochemical Analysis
Biochemical Properties
6a-Hydroxymedicarpin plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in the metabolic pathways of cancer cells, thereby inhibiting their proliferation . The compound’s interaction with these enzymes often results in the inhibition of key metabolic processes, leading to the suppression of cancer cell growth .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, thereby reducing the viability of these cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit certain enzymes that are crucial for cancer cell survival . This inhibition leads to a cascade of molecular events that result in the suppression of cancer cell growth and induction of apoptosis . Furthermore, this compound can modulate gene expression, thereby altering the cellular environment to favor cancer cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can exert sustained anticancer effects, although its potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism . It interacts with enzymes and cofactors that are crucial for the metabolic processes of cancer cells, thereby disrupting their metabolic flux and reducing their viability . This disruption of metabolic pathways is a key mechanism through which this compound exerts its anticancer effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction ensures that this compound reaches its target sites within the cells, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that guide this compound to its sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6a-Hydroxymedicarpin can be synthesized through various organic reactions involving the precursor compounds found in Ochrosia elliptica . The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of this compound typically involves extraction from Ochrosia elliptica, followed by purification processes to achieve high purity levels . The compound is then crystallized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 6a-Hydroxymedicarpin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6a-Hydroxymedicarpin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Medicarpin: Another pterocarpan with similar anticancer properties.
Pterocarpin: A related compound with notable biological activities.
Uniqueness: 6a-Hydroxymedicarpin is unique due to its specific molecular structure and the particular pathways it targets in cancer cells . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
61135-92-0 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
InChI |
InChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1 |
InChI Key |
SXKBOSYKWYQHMV-JKSUJKDBSA-N |
SMILES |
COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@]3(COC4=C([C@@H]3O2)C=CC(=C4)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O |
Appearance |
Powder |
Origin of Product |
United States |
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